molecular formula C114H204O6 B12560679 2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene CAS No. 148461-92-1

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene

Cat. No.: B12560679
CAS No.: 148461-92-1
M. Wt: 1670.8 g/mol
InChI Key: IWUWQWGYYMSFHM-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is a chemical compound known for its unique structure and properties It belongs to the class of discotic liquid crystals, which are characterized by their ability to form columnar mesophases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene typically involves the reaction of triphenylene with hexadecyloxy groups. One common method involves the use of hexadecyloxy bromide and triphenylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Substitution: The hexadecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triphenylene core .

Scientific Research Applications

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is primarily related to its ability to form columnar mesophases. These mesophases facilitate the transport of charge carriers, making the compound useful in electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and the formation of supramolecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
  • 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene
  • 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene

Uniqueness

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is unique due to its longer hexadecyloxy chains, which enhance its ability to form stable columnar mesophases. This property makes it particularly suitable for applications in electronic and optoelectronic devices, where stability and efficient charge transport are crucial .

Biological Activity

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene (often referred to as HAT6) is a compound characterized by a triphenylene core with six hexadecyloxy side chains. This structure is significant for its applications in liquid crystal technology and organic electronics, particularly as a hole transport material in perovskite solar cells. This article explores the biological activity of HAT6, emphasizing its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

  • CAS Number: 70351-86-9
  • Molecular Formula: C54H84O6
  • Molecular Weight: 829.24 g/mol
  • Appearance: Off-white to pale yellow powder/crystal
  • Purity: >98% (HPLC)
  • Absorption Maximum: λ max 278 nm (in DCM)

Biological Activity Overview

HAT6 exhibits various biological activities primarily due to its unique structural properties. The presence of multiple hexadecyloxy chains enhances solubility in organic solvents and increases electron density in the triphenylene core. These characteristics contribute to its potential applications in biological systems.

Key Biological Activities

  • Antioxidant Properties : Research suggests that compounds with triphenylene structures can exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Cellular Interaction : Studies indicate that HAT6 can interact with lipid membranes and cellular components, potentially influencing cell signaling pathways.
  • Thermal Stability : As a component in perovskite solar cells, HAT6 demonstrates significant thermal stability under ambient conditions, which may also extend to biological systems.

Case Study 1: Hole Transport Material in Perovskite Solar Cells

A study by Ain et al. (2023) demonstrated that HAT6 serves as an effective hole transport material in perovskite solar cells. The devices maintained 93% efficiency after 690 hours and 92% after 1200 hours under ambient conditions. This stability suggests potential applications in bioelectronics where long-term performance is crucial .

Case Study 2: Dynamics of Discotic Liquid Crystals

Research by Mulder et al. (2003) investigated the dynamics of HAT6 in both columnar and isotropic liquid phases. The study found that the molecular ordering significantly affects charge transport properties, which may have implications for cellular energy transfer processes .

PropertyValue
CAS Number70351-86-9
Molecular FormulaC54H84O6
Molecular Weight829.24 g/mol
Purity>98% (HPLC)
Melting PointT = 65 °C (Col H phase)
Absorption Maximumλ max 278 nm (in DCM)

Biological Activity Summary

Activity TypeDescription
AntioxidantPotential protective effects against oxidative stress
Cellular InteractionInfluences cell signaling pathways through membrane interaction
Thermal StabilityMaintains performance under varying conditions

Properties

CAS No.

148461-92-1

Molecular Formula

C114H204O6

Molecular Weight

1670.8 g/mol

IUPAC Name

2,3,6,7,10,11-hexahexadecoxytriphenylene

InChI

InChI=1S/C114H204O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-115-109-97-103-104(98-110(109)116-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)106-100-112(118-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)114(120-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)102-108(106)107-101-113(119-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)111(99-105(103)107)117-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h97-102H,7-96H2,1-6H3

InChI Key

IWUWQWGYYMSFHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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